Strategic Utilization of Benzenepropanal, 2-bromo-5-methoxy- in Advanced API Synthesis: A Technical Guide
Strategic Utilization of Benzenepropanal, 2-bromo-5-methoxy- in Advanced API Synthesis: A Technical Guide
Executive Summary
In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Benzenepropanal, 2-bromo-5-methoxy- (CAS: 146175-93-1) stands out as a highly versatile halogenated aromatic aldehyde[1]. By featuring both a reactive aliphatic aldehyde terminus and an ortho-substituted aryl bromide core, this intermediate enables orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and strategic applications in Active Pharmaceutical Ingredient (API) development[2].
Structural Rationale & Physicochemical Profile
The molecular architecture of 3-(2-bromo-5-methoxyphenyl)propanal is purposefully designed for modular synthesis. The presence of the methoxy group at the meta-position relative to the propanal chain acts as an electron-donating modulator, enriching the electron density of the aromatic ring. Conversely, the bulky bromine atom at the ortho-position provides strict steric governance while serving as a prime handle for transition-metal-catalyzed cross-coupling reactions[3].
To ensure reproducibility in scale-up environments, understanding its baseline physicochemical properties is mandatory[4].
Table 1: Physicochemical Properties Summary
| Parameter | Value / Description |
| IUPAC Name | 3-(2-bromo-5-methoxyphenyl)propanal |
| CAS Registry Number | 146175-93-1 |
| Molecular Formula | C10H11BrO2 |
| Molecular Weight | 243.10 g/mol |
| Structural Class | Halogenated Aromatic Aldehyde |
| Typical Physical State | Pale yellow to colorless viscous oil |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N2) to prevent auto-oxidation |
Mechanistic Synthesis Workflows
The synthesis of Benzenepropanal, 2-bromo-5-methoxy- requires strict regiocontrol. The most robust and scalable method is the selective Palladium-catalyzed Heck coupling of 1-bromo-2-iodo-4-methoxybenzene with allyl alcohol.
Causality in Experimental Design
Why utilize the di-halogenated 1-bromo-2-iodo-4-methoxybenzene instead of a simpler precursor? The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~336 kJ/mol). This energetic differential dictates that the Palladium(0) catalyst will exclusively undergo oxidative addition at the C-I bond, leaving the aryl bromide completely intact for downstream API derivatization. Furthermore, allyl alcohol is selected over acrolein to prevent runaway polymerization; the resulting transient enol spontaneously tautomerizes to the thermodynamically stable aldehyde, driving the reaction forward.
Protocol: Selective Heck Coupling & Tautomerization
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity.
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Reaction Assembly: Charge a flame-dried Schlenk flask with 1-bromo-2-iodo-4-methoxybenzene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and NaHCO₃ (2.5 equiv).
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Causality Check: NaHCO₃ is utilized as a mild base. Stronger bases (like KOtBu) would trigger unwanted aldol condensation of the newly formed aldehyde.
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Reagent Addition: Introduce anhydrous DMF as the solvent, followed by allyl alcohol (1.5 equiv). Degas the mixture via three consecutive freeze-pump-thaw cycles.
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Causality Check: Dissolved oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), and to avoid auto-oxidation of the final propanal product into a propanoic acid derivative.
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Catalytic Cycle: Heat the reaction to 80°C for 12 hours under an Argon atmosphere.
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Self-Validating IPC (In-Process Control): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ¹H-NMR spectrum.
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Validation Criteria: The reaction is validated as complete when the distinct olefinic protons of allyl alcohol (5.0–6.0 ppm) disappear, and a sharp singlet emerges at ~9.76 ppm, confirming complete enol-to-aldehyde tautomerization.
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Workup: Quench with deionized water, extract with Ethyl Acetate (EtOAc), and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 1: Selective palladium-catalyzed synthesis leveraging differential halogen reactivity.
Orthogonal Reactivity & Downstream Applications
In drug development, Benzenepropanal, 2-bromo-5-methoxy- serves as a "hub" molecule[5]. Its value lies in the orthogonal reactivity of its functional groups, allowing chemists to build complexity in a highly controlled, step-wise manner.
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The Aldehyde Terminus: Highly susceptible to nucleophilic attack. It is predominantly used in reductive amination with primary or secondary amines (using NaBH(OAc)₃) to generate neuroactive or cardiovascular pharmacophores.
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The Aryl Bromide Core: Serves as the anchor for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the attachment of complex heterocyclic ring systems (such as tetrahydro-1-benzothiophenes)[3].
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The Methoxy Group: Can act as a directing group or be globally deprotected (using BBr₃) at the final stage of synthesis to yield a free phenol, which is often required for target-protein hydrogen bonding.
Fig 2: Orthogonal reactivity profile of the bifunctional intermediate for API derivatization.
Analytical Validation Framework
To ensure the structural integrity of the synthesized or procured Benzenepropanal, 2-bromo-5-methoxy-[6], a rigorous analytical validation framework must be applied. Do not proceed to downstream API synthesis without confirming the following spectral benchmarks:
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¹H-NMR (400 MHz, CDCl₃):
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δ 9.78 (t, J = 1.5 Hz, 1H): Confirms the presence of the intact aldehyde (CHO). A triplet splitting pattern validates the adjacent -CH₂- group.
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δ 7.42 (d, J = 8.8 Hz, 1H): Corresponds to the aromatic proton adjacent to the bromine atom (H-3), confirming the halogen is still attached.
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δ 6.80 (d, J = 3.0 Hz, 1H) & δ 6.65 (dd, J = 8.8, 3.0 Hz, 1H): Confirms the meta-relationship of the methoxy group.
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δ 3.78 (s, 3H): Validates the methoxy (-OCH₃) protons.
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δ 3.05 (t, J = 7.5 Hz, 2H) & δ 2.82 (td, J = 7.5, 1.5 Hz, 2H): Validates the intact ethylene bridge (-CH₂-CH₂-) of the propanal chain.
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Mass Spectrometry (ESI-MS): Look for the classic 1:1 isotopic doublet at m/z 243.0 and 245.0 [M+H]⁺, which is the definitive signature of a mono-brominated species.
Conclusion
Benzenepropanal, 2-bromo-5-methoxy- (CAS 146175-93-1) is far more than a simple reagent; it is a strategically designed molecular scaffold. By understanding the energetic causality of its synthesis and leveraging the orthogonal reactivity between its aliphatic aldehyde and aryl bromide moieties, drug development professionals can dramatically streamline the synthesis of complex, multi-cyclic APIs. Adhering to the self-validating protocols and analytical frameworks outlined in this guide ensures high-fidelity scale-up and minimizes downstream synthetic failures.
References
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Benchchem. Benzenepropanal, 2-bromo-5-methoxy- | Benchchem. Benchchem.com. 1
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Huateng Pharma. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents. Huatengsci.com. 2
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EvitaChem. N,N-dimethyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Evitachem.com. 3
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EvitaChem. Buy Carbamic acid, (3-oxobutyl)phenyl-, methyl ester (EVT-12678567) | 845618-97-5. Evitachem.com. 5
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Huateng Pharma. Benzenepropanal, 2-Bromo-5-Methoxy- | CAS:146175-93-1. Huatengsci.com. 6
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ChemicalBook. Chemical Product Catalog _Letter B_Page 84_Chemicalbook. Chemicalbook.com. 4
Sources
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